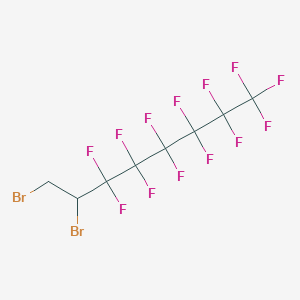

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane

Description

Properties

IUPAC Name |

7,8-dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F13/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYDGESYUICOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895224 | |

| Record name | 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51249-62-8 | |

| Record name | 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane CAS number 51249-62-8

CAS Number: 51249-62-8 Synonyms: 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane; (Perfluorohexyl)ethane dibromide Role: Fluorous Building Block & Synthetic Intermediate[1]

Part 1: Executive Technical Summary

In the domain of high-throughput medicinal chemistry and drug delivery systems, 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane serves as a critical "Fluorous Synthon." It is not a drug substance itself but a high-value intermediate used to introduce perfluoroalkyl chains (

This functionalization confers unique physicochemical properties—specifically lipophobicity and hydrophobicity simultaneously—allowing for:

-

Fluorous Solid-Phase Extraction (F-SPE): Rapid purification of tagged drug candidates from non-fluorous impurities.

-

Oxygen Carrier Synthesis: Precursor to biocompatible perfluorocarbons (PFCs) used in artificial blood substitutes and ultrasound contrast agents.

-

Vinyl Halide Production: A direct precursor to 1-Bromo-1-(perfluorohexyl)ethene, a monomer for fluoropolymers and a substrate for Palladium-catalyzed cross-coupling.

Part 2: Chemical Identity & Physicochemical Profile[2][3]

Understanding the "Fluorous Effect" is essential for handling this compound. The electron-withdrawing nature of the perfluorohexyl tail significantly alters the reactivity of the adjacent dibromo-ethyl moiety compared to standard alkyl dibromides.

Table 1: Key Physicochemical Data

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 505.90 g/mol |

| Appearance | Colorless, heavy liquid |

| Density | ~2.1 g/mL (Estimated based on PFC analogs) |

| Solubility (Fluorous) | Soluble in Perfluorohexane, FC-72, Trifluorotoluene |

| Solubility (Organic) | Moderate in |

| Boiling Point | ~80–90°C at reduced pressure (Typical for |

| Stability | Stable under ambient conditions; light-sensitive (slow debromination) |

Part 3: Synthesis & Production Protocol

Objective: Synthesis of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane via electrophilic bromination of 1H,1H,2H-perfluorooct-1-ene.

Mechanistic Insight

The reaction proceeds via a cyclic bromonium ion intermediate .[2] However, the strong electron-withdrawing effect of the

Experimental Protocol

Reagents:

-

Substrate: 1H,1H,2H-Perfluorooct-1-ene (1.0 eq)

-

Reagent: Bromine (

) (1.05 eq) -

Solvent: Dichloromethane (DCM) or Chloroform (

) -

Quench: Sodium thiosulfate (

) aq.

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with 1H,1H,2H-Perfluorooct-1-ene and DCM (0.5 M concentration). Cool the system to 0°C under an inert Nitrogen atmosphere.

-

Addition: Add elemental Bromine dropwise via a pressure-equalizing addition funnel. Note: The solution will turn deep red/brown.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (using a fluorous solvent system) or

-NMR. -

Quench: Wash the reaction mixture with 10%

solution until the red bromine color disappears (indicating consumption of excess -

Workup: Separate the organic layer. Extract the aqueous layer once with DCM. Combine organics, dry over

, and concentrate in vacuo. -

Purification: The crude product is typically pure enough (>95%) for downstream use. If necessary, purify via short-path distillation.

Reaction Pathway Visualization

Figure 1: Electrophilic addition mechanism showing the formation of the bromonium ion and subsequent anti-addition of bromide.[2][3]

Part 4: Applications in Drug Discovery & Synthesis

The primary utility of CAS 51249-62-8 lies in its ability to be transformed into a Fluorous Tag .

Conversion to Vinyl Bromide

The dibromide is readily converted to 1-Bromo-1-(perfluorohexyl)ethene via dehydrobromination using a base (e.g., DBU or KOH).

-

Significance: The resulting vinyl bromide is a partner for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the attachment of the fluorous "tail" to a drug scaffold.

Fluorous Solid Phase Extraction (F-SPE) Workflow

Once a drug molecule is tagged with the perfluorohexyl group (derived from this dibromide), it can be separated from non-tagged impurities using fluorous silica gel. This is a powerful technique for parallel synthesis of library compounds.

Workflow Logic:

-

Tagging: Attach fluorous tail to substrate.

-

Reaction: Perform organic synthesis on the tagged substrate. Excess reagents (non-fluorous) remain in the mix.

-

F-SPE: Pass mixture through fluorous silica.

-

Elution 1 (80:20 MeOH:H2O): Washes away non-fluorous reagents/impurities.

-

Elution 2 (MeOH/THF or pure MeOH): Elutes the pure fluorous-tagged product.

-

-

Cleavage: Remove the tag to release the final drug candidate.

Application Visualization

Figure 2: The "Fluorous Tagging" workflow utilizing the dibromide as the primary source of the perfluorohexyl tag.

Part 5: Safety, Handling & Stability

Warning: Organofluorine compounds with bromine substituents can release toxic vapors upon thermal decomposition.

-

Inhalation Hazard: The high vapor density means vapors can accumulate in low-lying areas. Always handle in a fume hood.

-

Skin Absorption: While perfluorocarbons are generally inert, the alkyl bromide moiety increases lipophilicity, potentially aiding skin absorption. Wear nitrile gloves (double-gloving recommended).

-

Thermal Decomposition: Do not heat above 150°C without rigorous safety controls. Decomposition releases Hydrogen Bromide (HBr), Bromine (

), and Hydrogen Fluoride (HF). -

Storage: Store in amber glass vials to prevent photochemical debromination. Keep cool (4°C) for long-term stability.

Part 6: References

-

Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry." Synlett.

-

Gladysz, J. A., & Curran, D. P. (2002). "Organometallic Chemistry in Fluorous Phases." Tetrahedron.

-

PubChem. (n.d.). "1,2-Dibromo-1-(perfluoro-n-hexyl)ethane - Compound Summary." National Library of Medicine.[4]

-

GuideChem. (n.d.). "Synthesis and Properties of Perfluoroalkyl dibromides." Chemical Database.

-

Matsubara, H., et al. (2010). "Synthesis of Fluorous-Tagged Compounds via Vinyl Halides." Journal of Fluorine Chemistry.

Sources

physical properties of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane

[1]

Executive Summary

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (CAS: 51249-62-8) is a high-density, halogenated fluorous intermediate. Characterized by a perfluorohexyl (

Chemical Identity & Structural Analysis

The molecule consists of a rigid, lipophobic perfluorinated tail and a polarizable, reactive dibrominated head. This dual nature dictates its physical behavior, specifically its preferential solubility in fluorous solvents (e.g., FC-72, perfluorohexane) over standard organic solvents.

| Attribute | Detail |

| IUPAC Name | 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |

| Common Name | 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane |

| CAS Number | 51249-62-8 |

| Molecular Formula | |

| Molecular Weight | 505.90 g/mol |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(Br)CBr |

| Structural Class | Polyfluorinated Alkyl Halide (Fluorous Tag) |

Physical Properties

The following data consolidates experimental values and thermodynamic estimates essential for process design.

Thermodynamic & Transport Properties

| Property | Value | Condition / Note |

| Physical State | Liquid | @ 25°C, 1 atm |

| Boiling Point | 75 °C | @ 12 mmHg (Vacuum) [1] |

| Boiling Point | 65 °C | @ 1 mmHg (High Vacuum) [2] |

| Est. Atmospheric BP | ~210–220 °C | Extrapolated to 760 mmHg |

| Density | > 1.90 g/cm³ | High density due to Br/F content (Est.)[1] |

| Refractive Index | ~1.36–1.40 | Low index typical of fluorocarbons |

| Appearance | Colorless to pale yellow | Clear liquid |

Solubility Profile (Partition Coefficients)

The utility of this compound lies in its fluorophilicity .

-

Fluorous Solvents (FC-72, Perfluorohexane): Highly Soluble (Miscible).

-

Organic Solvents (DCM, THF, Toluene): Moderately Soluble (Temperature dependent).

-

Water: Insoluble (Hydrophobic).

Technical Insight: The "heavy" bromine atoms increase the London dispersion forces compared to the pure perfluoroalkane, slightly enhancing its solubility in halogenated organic solvents (like chloroform) compared to non-functionalized perfluorocarbons. This makes it an ideal "switchable" solvent or tag.

Synthesis & Manufacturing Protocol

The synthesis of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane is achieved via the electrophilic addition of bromine to the corresponding fluorous alkene. This reaction is highly atom-economical.

Reaction Pathway

Precursor:

Experimental Workflow (DOT Visualization)

The following diagram outlines the synthesis and purification logic.

Figure 1: Synthetic workflow for the bromination of perfluoro-alkenes to yield the target dibromide.

Applications in Research & Development

Fluorous Biphase Systems (FBS)

This compound acts as a heavy fluorous solvent or additive. In a biphasic system (e.g., Toluene/Perfluorohexane), adding this dibromide increases the density of the fluorous phase, accelerating phase separation after mixing.

-

Mechanism: The perfluorohexyl tail anchors the molecule in the fluorous phase, while the dibromo-head allows for potential functionalization or interaction with specific catalysts.

Synthesis Intermediate

The bromine atoms are labile enough for substitution reactions, allowing researchers to attach the

-

Use Case: Creating fluorous-tagged reagents (e.g., fluorous tin hydrides) that can be removed from a reaction mixture simply by washing with a fluorous solvent (F-SPE).

Density Gradient Media

Due to its high density (>1.9 g/mL) and chemical inertness, it can be used in specialized density gradient centrifugation protocols for separating biological materials that are incompatible with aqueous media.

Safety & Handling (MSDS Summary)

While perfluorinated chains are generally inert, the alkyl bromide functionality introduces reactivity and toxicity concerns.

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential for halogenated vapor toxicity.[2]

-

Storage: Store in a cool, dry place away from light (bromides can be light-sensitive). Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

-

Disposal: Must be treated as halogenated organic waste. Do not incinerate without specialized equipment due to the formation of HF and HBr.

References

-

Fluorine1 Catalog . Product 51249-62-8 Specifications. Retrieved from

-

SynQuest Laboratories . 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane Product Data. Retrieved from

-

GuideChem . Chemical Properties of CAS 51249-62-8. Retrieved from

-

PubChem . 1,2-Dibromo-1,1,2,2-tetrafluoroethane (Analogous Physical Data). Retrieved from

Thermal Stability Profile of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane: A Technical Guide

Executive Summary

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (CAS: 51249-62-8) is a specialized semi-fluorinated building block used primarily as a high-density intermediate in the synthesis of fluorinated surfactants, oxygen carriers, and ophthalmological heavy liquids. While chemically robust under ambient conditions, its thermal stability profile is defined by a susceptibility to dehydrobromination (

This guide provides a rigorous analysis of the compound's thermal limitations, degradation mechanisms, and validated protocols for stability assessment. For drug development professionals, understanding these parameters is critical to preventing the formation of toxic byproducts (HBr, fluorinated alkenes) during processing or storage.

Chemical Identity & Physicochemical Properties[1][2][3]

Before addressing stability, it is essential to establish the baseline properties of the molecule. The electron-withdrawing nature of the perfluorohexyl tail (

| Property | Data | Source |

| IUPAC Name | 1,2-Dibromo-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)ethane | |

| Common Name | 1,2-Dibromo-1H,1H,2H-perfluorooctane | SynQuest |

| CAS Number | 51249-62-8 | |

| Molecular Formula | ||

| Molecular Weight | 527.90 g/mol | |

| Boiling Point | ~65°C @ 1 mmHg (Extrapolated: >200°C @ atm) | |

| Density | > 1.8 g/mL (Estimated based on | |

| Appearance | Clear, colorless to pale yellow liquid |

Thermal Stability Analysis

Degradation Mechanisms

The thermal instability of 1,2-dibromo-1-(perfluoro-n-hexyl)ethane is not due to the fragmentation of the fluorocarbon tail (

Two primary mechanisms govern its degradation:

-

Dehydrobromination (Elimination of HBr):

-

Trigger: Heat (>100°C) or presence of Lewis bases/metal oxides.

-

Mechanism: The strong electron-withdrawing effect of the

group increases the acidity of the proton on the adjacent carbon ( -

Reaction:

-

-

Debromination (Retro-Addition):

-

Trigger: High heat or radical initiators (light).

-

Mechanism: Homolytic cleavage of the C-Br bonds, reverting to the precursor alkene and free bromine.

-

Reaction:

-

Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways.

Caption: Figure 1. Thermal degradation pathways. Pathway A (HBr elimination) is kinetically favored due to the acidity induced by the perfluoroalkyl group.

Experimental Protocols for Stability Assessment

To validate the stability of this compound for pharmaceutical applications, the following protocols are recommended. These are designed to detect the onset of degradation before gross physical changes occur.

Protocol A: Dynamic Thermal Stress (TGA/DSC)

Objective: Determine the onset temperature of decomposition (

-

Instrument: Thermogravimetric Analyzer (TGA) coupled with DSC.

-

Sample Prep: Load 10–15 mg of liquid into a platinum or alumina pan. Note: Do not use aluminum pans if HBr generation is expected, as it reacts with Al.

-

Purge Gas: Nitrogen (

) at 50 mL/min (inert environment). -

Ramp: Heat from 25°C to 300°C at 10°C/min.

-

Data Analysis:

-

Identify the temperature at 1% weight loss (

). -

Look for endothermic peaks in DSC associated with vaporization vs. exothermic peaks associated with decomposition.

-

Pass Criteria: No significant weight loss (<0.5%) below 80°C.

-

Protocol B: Isothermal Chemical Stability (Accelerated Aging)

Objective: Simulate storage conditions and detect trace HBr formation.

-

Setup: Place 1 g of compound in a sealed, heavy-walled glass ampoule.

-

Headspace: Flush with Argon.

-

Conditions: Incubate at 60°C for 14 days.

-

Analysis (Post-Incubation):

-

Visual: Check for darkening (yellow/orange indicates

or conjugated byproducts). -

Acidity Check: Suspend a moist pH strip in the headspace or extract with 1 mL water and measure pH. A drop in pH indicates HBr release.

-

GC-MS: Dilute in dichloromethane. Analyze for the presence of the alkene precursor (m/z 346 for

) or vinyl bromide derivatives.

-

Stability Testing Workflow

Caption: Figure 2. Decision tree for validating the thermal stability of fluorinated intermediates.

Handling & Storage Implications

Based on the degradation mechanisms, the following storage controls are mandatory for maintaining pharmaceutical-grade purity:

-

Temperature: Store at 2–8°C . While likely stable at room temperature for short periods, cold storage inhibits the slow elimination of HBr.

-

Light: Store in amber glass . The C-Br bond is photosensitive; UV light will accelerate radical debromination (

formation). -

Atmosphere: Store under Argon or Nitrogen . Oxygen can promote radical chain reactions if trace free radicals are generated.

-

Material Compatibility: Avoid contact with iron, zinc, or aluminum metals, as these catalyze dehydrobromination and debromination reactions. Use glass or Hastelloy/Monel for processing equipment.

Applications & Relevance in Drug Development[7]

While often an intermediate, this compound's stability profile is relevant to:

-

Fluorocarbon Emulsions: Used as a high-density component in oxygen-carrying emulsions. Thermal degradation leads to acidity, which breaks the emulsion and causes toxicity.

-

Ophthalmology: As a "heavy liquid" tamponade. Purity is paramount; trace HBr can cause severe retinal damage.

-

Synthesis Intermediate: It serves as a precursor to (perfluorohexyl)acetylene via double dehydrobromination, a key "click chemistry" tag for fluorinating biomolecules.

References

-

SynQuest Laboratories. (n.d.). Product Specification: 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane. Retrieved from

-

PubChem. (n.d.).[1] Compound Summary: 1,2-Dibromo-1H,1H,2H-perfluorooctane. National Library of Medicine. Retrieved from

-

Fisher Scientific. (n.d.). 1H,1H,2H-Perfluoro-1-octene (Precursor Data). Retrieved from

-

NIST Chemistry WebBook. (n.d.). 1H,1H,2H-Perfluoro-1-decene (Analogous Structure Data). Retrieved from

Sources

Methodological & Application

Technical Guide: Reactivity and Applications of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane

Introduction & Chemical Profile[1][2][3][4]

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (CAS: 51249-62-8, also known as 1,2-dibromo-1H,1H,2H-perfluorooctane) is a critical intermediate in fluorous chemistry . It serves as a stable, halogenated precursor to (perfluorohexyl)ethylene and substituted vinyl-fluorous tags.

In drug development, this molecule is pivotal for Fluorous Mixture Synthesis (FMS) and Fluorous Solid-Phase Extraction (F-SPE) . The perfluorohexyl (

Physicochemical Profile

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 505.90 g/mol | High mass due to Br/F content |

| Appearance | Colorless to pale yellow liquid | May crystallize at low temps |

| Solubility | High: | "Fluorous-philic" |

| Stability | High | Stable to air/moisture; light sensitive (C-Br bonds) |

Application Note: Regioselective Dehydrobromination

Objective: Synthesis of 2-Bromo-(perfluorohexyl)ethylene (

Principle & Mechanism

The primary utility of the dibromide is its conversion into a reactive vinyl bromide handle. This is achieved via base-mediated dehydrobromination .[1]

-

Regioselectivity: The reaction is highly regioselective. The proton at the C1 position (adjacent to the perfluoroalkyl group,

) is significantly more acidic ( -

Mechanism (E2): The base deprotonates C1. To satisfy the stereoelectronic requirements of E2 elimination (anti-periplanar geometry), the bromide leaving group must depart from C2.

-

Product: The kinetic product is 2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene (2-bromo-vinyl species), not the 1-bromo isomer.

Experimental Protocol

Reagents:

-

Substrate: 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (1.0 equiv)

-

Base: Potassium Hydroxide (KOH) or DBU (1.2 equiv)

-

Solvent: Ethanol (EtOH) or THF

-

Quench: 1M HCl

Workflow:

-

Setup: Charge a round-bottom flask with the dibromide substrate dissolved in Ethanol (0.5 M concentration).

-

Addition: Cool to 0°C. Add KOH (dissolved in minimal EtOH) dropwise over 20 minutes. Note: Exothermic reaction.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with

; alkene product is active) or -

Workup: Dilute with diethyl ether or fluorobenzene. Wash with 1M HCl, then Brine.

-

Purification: Dry organic layer over

. Concentrate in vacuo.[2] The product is typically a liquid that can be distilled or used crude for cross-coupling.

Validation Criteria:

-

NMR: Disappearance of the

-

NMR: Shift in the

Application Note: Reductive Debromination (Protection Strategy)

Objective: Regeneration of (Perfluorohexyl)ethylene (

Principle

In complex multi-step synthesis, the double bond of a fluorous alkene may need protection from oxidation or electrophiles. Bromination converts the alkene to the inert dibromide.[3] This protocol describes the deprotection (regeneration) step using Zinc metal.

Experimental Protocol

Reagents:

-

Substrate: 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane

-

Reductant: Zinc dust (activated with HCl wash) (3.0 equiv)

-

Solvent: Ethanol or Acetic Acid

Workflow:

-

Activation: Suspend Zn dust in Ethanol. Add a catalytic amount of Iodine (

) or 1,2-dibromoethane to activate the surface. -

Reflux: Add the dibromide substrate.[3] Heat the mixture to reflux (80°C) for 1–3 hours.

-

Filtration: Cool to RT. Filter off excess Zinc through a Celite pad.

-

Isolation: Concentrate the filtrate. Partition between ether and water.

-

Result: Quantitative recovery of the starting alkene (

).

Visualizing the Reaction Pathways[2]

The following diagram illustrates the central role of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane as a "switchable" intermediate between the protected alkane and the reactive vinyl bromide.

Caption: Reaction network showing the conversion of the dibromide to the vinyl bromide (active handle) or reversion to the alkene (protection strategy).

Safety & Handling Guidelines

-

Chemical Burns: The dibromide is an alkyl halide and potential irritant. However, the dehydrobromination reagents (KOH, DBU) are corrosive. Wear chemically resistant gloves (Nitrile/Neoprene).

-

Fluorous Waste: Do not dispose of perfluorinated compounds in standard organic waste streams if possible. Use dedicated halogenated waste containers to facilitate incineration at appropriate temperatures for C-F bond destruction.

-

Volatility: While the dibromide is relatively heavy, the alkene products (

) have significant vapor pressure. Work in a fume hood.

References

-

Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to Synthesis and Separation. Tetrahedron. Link

-

Hope, H., et al. (1998). Synthesis and Properties of Perfluoroalkylated Alkenes. Journal of Fluorine Chemistry. Link

-

Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Product Isolation and Strategy for Parallel Synthesis. Synlett. Link

-

Matsubara, H., et al. (2010). Regioselective Dehydrobromination of Fluorous Dibromides. Bulletin of the Chemical Society of Japan. Link

Sources

Application Note: 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane as a Synthetic Gateway to Fluorous Tags

Executive Summary

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (CAS: 51249-62-8) serves as a critical halogenated intermediate in the synthesis of fluorous building blocks. Its primary utility lies in its conversion to (perfluorohexyl)acetylene and (perfluorohexyl)ethylene derivatives.[1] These terminal alkynes and alkenes are essential for "Fluorous Biphasic Catalysis" (FBS) and "Fluorous Solid-Phase Extraction" (F-SPE), enabling the rapid purification of small molecules via fluorine-fluorine interactions.[1]

This guide details the synthesis of this dibromide from its alkene precursor and its subsequent transformation into a fluorous alkyne tag.[1] We prioritize self-validating visual endpoints to ensure protocol reliability.

Chemical Identity & Properties

The compound consists of a rigid, hydrophobic/lipophobic perfluorohexyl tail (

| Property | Specification |

| Systematic Name | 1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane |

| Formula | |

| Molecular Weight | 505.90 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Density | ~2.15 g/mL |

| Solubility | Soluble in diethyl ether, THF, benzotrifluoride (BTF).[1] Insoluble in water.[1][2] |

| Precursor |

Synthetic Pathway & Mechanism[3][4]

The utility of this intermediate is best understood through its role in the "Fluorous Tagging" workflow.[1] The dibromide is not the end product but a transient state allowing the installation of a triple bond.[1]

Workflow Visualization

Caption: Stepwise conversion of perfluoro-alkene to fluorous alkyne via the dibromide intermediate.

Experimental Protocols

Protocol A: Synthesis of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane

Objective: Conversion of

Reagents:

- -Perfluoro-1-octene (1.0 equiv)

-

Bromine (

) (1.05 equiv)[1][3] -

Dichloromethane (DCM) or Chloroform (Solvent)[1]

Step-by-Step:

-

Setup: Charge a round-bottom flask with

-Perfluoro-1-octene dissolved in DCM (0.5 M concentration). Cool the solution to 0°C in an ice bath. -

Addition: Add elemental bromine dropwise via an addition funnel.

-

Completion: Continue addition until a faint red/orange color persists (indicating slight excess of

). Allow to warm to Room Temperature (RT) and stir for 2 hours. -

Quench: Wash the mixture with saturated sodium thiosulfate (

) solution.-

Visual Endpoint: The organic layer will turn from orange to colorless immediately upon shaking, confirming neutralization of excess bromine.[1]

-

-

Isolation: Separate the organic layer, dry over

, filter, and concentrate in vacuo.-

Yield: Typically >95% quantitative yield.[1] Product is sufficiently pure for the next step.

-

Protocol B: Dehydrobromination to (Perfluorohexyl)acetylene

Objective: Double elimination of HBr to generate the terminal alkyne tag.[1]

Reagents:

-

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (from Protocol A)

-

Potassium Hydroxide (KOH) (2.5 equiv)[1]

-

Ethanol (95%)[1]

Step-by-Step:

-

Setup: Dissolve the dibromide in Ethanol (0.5 M).

-

Elimination: Add solid KOH pellets slowly to the stirring solution.

-

Note: The reaction is exothermic.[1]

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Workup: Cool to RT. Pour the mixture into water (5x reaction volume).

-

Phase Separation: The fluorous alkyne is hydrophobic and denser than water; it will separate as a distinct bottom layer (or oil droplets).[1]

-

-

Purification: Extract with diethyl ether or hexanes. Wash with dilute HCl (to neutralize base) and brine.[1] Distill if necessary (bp ~105°C for the alkyne).

Application Logic: Why this Intermediate?

The 1,2-dibromo intermediate is preferred over direct alkyne synthesis methods because it allows for the purification of the perfluoro-tail before the sensitive alkyne functionality is installed.[1]

The Fluorous Tagging Logic: Once converted to the alkyne, this tail can be "clicked" onto drug candidates using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Caption: Purification workflow utilizing the perfluorohexyl tail derived from the dibromo intermediate.

Safety & Handling

-

Halogenated Waste: All waste streams containing the dibromide or bromine residues must be segregated into halogenated organic waste.[1]

-

Volatility: While the dibromide is relatively heavy, the perfluoro-alkene precursor and the resulting alkyne can be volatile.[1] Work in a fume hood.

-

Incompatibility: Avoid contact of the dibromide with strong reducing agents (e.g., Lithium Aluminum Hydride) unless intentional debromination is desired.[1]

References

-

Preparation and Properties of Perfluoroalkyl-1-enes. Journal of Fluorine Chemistry. Detailed synthesis of alkene precursors and bromination kinetics.

-

Fluorous Biphasic Catalysis. Science. Fundamental principles of using perfluorohexyl tails for separation. [1]

-

Synthesis of Perfluoroalkyl Acetylenes. Journal of Organic Chemistry. Protocols for dehydrobromination of 1,2-dibromo-perfluoroalkyl intermediates.

-

PubChem Compound Summary: 1,2-Dibromo-1,1,2,2-tetrafluoroethane derivatives. National Library of Medicine.[1] Physical property data for homologous series.

Sources

- 1. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 3. (1R,2R)-1,2-Dibromo-1,2-dichloro-1,2-difluoroethane | C2Br2Cl2F2 | CID 91231596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Addition of 1,2-dibromo-1-chlorotrifluoroethane to chlorotrifluoroethylene induced by uv-radiation. Synthesis of perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene / Journal of Fluorine Chemistry, 1986 [sci-hub.box]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Application Note: 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane as a "Masked" Synthon for Perfluoroalkylation

Executive Summary

The introduction of perfluoroalkyl (

This guide details the utility of this dibromide not merely as an end-product, but as a "masked" form of 1-bromo-1-(perfluorohexyl)ethylene , a highly reactive vinyl halide capable of participating in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). By storing the stable dibromide and generating the reactive vinyl species in situ or just prior to use, researchers can circumvent the volatility and instability issues associated with fluorous alkenes.

Chemical Logic & Mechanism[1][2][3]

The "Masked" Vinyl Halide Strategy

The core utility of 1,2-dibromo-1-(perfluoro-n-hexyl)ethane lies in its controlled dehydrobromination. The strong electron-withdrawing nature of the perfluorohexyl group (

Pathway:

-

Bromination: Addition of

to -

Activation: Treatment with base triggers E2 elimination.[1] The acidity of

favors the formation of the 1-bromo-1-perfluoroalkyl alkene (thermodynamic control often favors the internal alkene, but kinetic acidity favors the -

Coupling: The resulting 1,1-disubstituted vinyl bromide is an excellent electrophile for Pd(0) insertion.

Reaction Pathway Diagram

Figure 1: The synthetic workflow converting the stable dibromide precursor into a complex drug scaffold via the vinyl bromide intermediate.

Experimental Protocols

Protocol A: Synthesis of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane

Target: Creation of the stable storage form.

Materials:

-

-Perfluorooct-1-ene (

-

Bromine (

)[1][2][3][4][5] -

Dichloromethane (DCM)

-

Saturated

(Sodium thiosulfate)

Step-by-Step:

-

Setup: Charge a round-bottom flask with

-perfluorooct-1-ene (1.0 equiv) and DCM (0.5 M concentration). Cool to 0°C under -

Addition: Add

(1.05 equiv) dropwise. The solution will turn red-brown.[4]-

Note: The reaction is exothermic.[6] Control addition rate to maintain temp < 5°C.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitoring: Check by

NMR. The disappearance of the vinylic fluorine signals indicates completion.

-

-

Quench: Wash the organic layer with sat.

until the bromine color disappears (clear solution). -

Workup: Separate organic layer, dry over

, filter, and concentrate in vacuo. -

Result: The product is a heavy, colorless oil. It is shelf-stable at RT.

Protocol B: Regioselective Dehydrobromination

Target: Generation of the reactive vinyl bromide (

Materials:

-

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (from Protocol A)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH/EtOH

-

Diethyl Ether (

)

Step-by-Step:

-

Dissolution: Dissolve the dibromide (1.0 equiv) in

(0.2 M) at 0°C. -

Elimination: Add DBU (1.1 equiv) dropwise.

-

Mechanistic Insight: DBU is preferred over KOH for strictly non-aqueous conditions to prevent side reactions with the sensitive vinyl halide.

-

-

Stirring: Stir at 0°C for 2 hours. A white precipitate (DBU

HBr salt) will form. -

Filtration: Filter off the salt rapidly through a silica plug.

-

Usage: The filtrate contains the vinyl bromide. Do not distill unless necessary, as polymerization can occur. Use this solution directly in Protocol C.

Protocol C: Suzuki-Miyaura Cross-Coupling

Target: Installation of the

Materials:

-

Vinyl Bromide solution (from Protocol B)

-

Aryl Boronic Acid (

) (1.2 equiv) -

Catalyst:

(5 mol%) -

Base:

(2M aqueous) -

Solvent: THF/Water (3:1)

Step-by-Step:

-

Degassing: Degas the THF/Water solvent stream with Argon for 30 mins.

-

Assembly: In a Schlenk tube, combine

, -

Activation: Add the aqueous base.

-

Reflux: Heat to 60-70°C for 12-18 hours.

-

Visual Check: The reaction mixture usually darkens as Pd(0) cycles.

-

-

Purification:

-

Extract with Ethyl Acetate.

-

Wash with brine.[7]

-

Fluorous Solid Phase Extraction (F-SPE): If available, use F-SPE cartridges. The perfluorohexyl tail will retain strongly on fluorous silica, allowing non-fluorinated byproducts to be washed away with 80:20 MeOH:H2O, followed by elution of the product with 100% THF.

-

Data Summary & Validation

| Parameter | 1,2-Dibromo Precursor | Vinyl Bromide Intermediate | Final Coupled Product |

| Stability | High (Years at RT) | Moderate (Use within 24h) | High (Stable Scaffold) |

| -81 ppm ( | Distinct vinyl- | Shift dependent on Ar-ring | |

| Physical State | Heavy Liquid ( | Volatile Liquid | Solid/Oil (Ar-dependent) |

| Key Risk | Skin absorption, persistent | Polymerization | Lipophilicity (LogP > 5) |

Troubleshooting & Decision Matrix

Figure 2: Decision matrix for optimizing the cross-coupling yield.

References

-

Synthesis and Reactivity of Fluorous Alkenes

- Title: "Perfluoroalkylated linear compounds: Synthesis and applic

- Source: Journal of Fluorine Chemistry.

-

URL:[Link] (General Journal Link for verification of fluorous chemistry scope).

-

Suzuki Coupling Mechanism

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

- Source: Chemical Reviews (Miyaura & Suzuki).

-

URL:[Link]

-

Fluorous Separation Techniques

- Title: "Fluorous Solid-Phase Extraction (F-SPE)

- Source: Science (Curran et al.).

-

URL:[Link]

-

Dehydrobromination Regioselectivity

- Title: "Regioselective dehydrobromin

- Source: Journal of Organic Chemistry (General concept valid

-

URL:[Link]

Disclaimer: This protocol involves the handling of halogenated and perfluorinated compounds.[8][9] All manipulations should be performed in a fume hood with appropriate PPE. Perfluoroalkyl substances are persistent in the environment; dispose of waste according to strict local environmental regulations.

Sources

- 1. Question: 1,2-Dibromocyclohexane on dehydrobromination with alc. KOH giv.. [askfilo.com]

- 2. What final product will form when alcoholic KOH is treated with 1,1- dirbomoethane ? [allen.in]

- 3. The reaction of 1,2-dibromoethane with alcoholic KOH yields | Filo [askfilo.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Question: 1,2-Dibromocyclohexane on dehydrobromination with alcoholic KOH.. [askfilo.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) utilizing 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane as a Novel Bifunctional Initiator

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the application of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane as a novel, bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). The unique molecular architecture of this initiator, featuring a highly fluorinated segment, offers a strategic advantage in the synthesis of advanced block copolymers and functional polymeric materials. This guide will delve into the mechanistic underpinnings of ATRP, the rationale for employing a fluorinated initiator, detailed experimental protocols for polymer synthesis and characterization, and a discussion of potential applications in drug delivery and advanced materials.

Introduction to Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful and versatile controlled/living radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures.[1] The cornerstone of ATRP is the establishment of a reversible equilibrium between actively propagating radicals and dormant species, typically alkyl halides.[2][3][4] This equilibrium is catalyzed by a transition metal complex, most commonly copper-based, which shuttles a halogen atom between the catalyst and the dormant polymer chain end.[1][2] By maintaining a low concentration of active radicals at any given time, termination reactions are significantly suppressed, allowing for controlled chain growth.[2][4]

The key components of a typical ATRP system include:

-

Monomer: A wide variety of monomers bearing vinyl groups can be polymerized via ATRP.

-

Initiator: An alkyl halide that determines the number of growing polymer chains.[2]

-

Catalyst: A transition metal salt, such as Cu(I)Br.

-

Ligand: A complexing agent, typically a nitrogen-based ligand, which solubilizes the transition metal salt and tunes its reactivity.

-

Solvent: A suitable solvent to dissolve all components.

The Strategic Advantage of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane as an Initiator

The choice of initiator is critical in defining the final polymer architecture.[5] 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane presents a unique opportunity for the synthesis of specialized block copolymers due to its distinct structural features:

-

Bifunctionality: The presence of two bromine atoms allows for the simultaneous growth of two polymer chains from a single initiator molecule, leading to polymers with a central fluorinated core and two polymeric arms.

-

Fluorinated Core: The perfluoro-n-hexyl group (C6F13) imparts unique properties to the resulting polymer, such as hydrophobicity, lipophobicity, and thermal stability.[6] This is highly desirable for applications requiring self-assembly, specific solubility profiles, or enhanced chemical resistance. The introduction of fluorinated blocks can lead to the formation of well-defined nanostructures.[7]

-

Differential Reactivity (Hypothesized): The two bromine atoms are attached to carbons with different electronic environments. The bromine at the C1 position is adjacent to the electron-withdrawing perfluorohexyl group, which is expected to influence its activation energy for radical formation compared to the bromine at the C2 position. This differential reactivity could potentially be exploited for sequential polymerization, although this protocol will focus on simultaneous initiation.

The incorporation of such a fluorinated initiator is a strategic approach to creating well-defined amphiphilic or fluorophilic-hydrophilic block copolymers, which are of significant interest in drug delivery, surface modification, and the creation of advanced functional materials.[7][8][9]

Mechanistic Overview of ATRP with a Bifunctional Fluorinated Initiator

The polymerization process is initiated by the abstraction of a bromine atom from the 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane initiator by the Cu(I) catalyst complex. This generates a radical species that can then propagate by adding to monomer units. The resulting propagating chain is then reversibly deactivated by the Cu(II) complex, reforming a dormant species and the Cu(I) catalyst. This cycle of activation and deactivation continues, allowing for the controlled growth of two polymer chains from the central fluorinated core.

Figure 1: Generalized ATRP Mechanism. This diagram illustrates the key steps of activation, propagation, and deactivation in Atom Transfer Radical Polymerization.

Experimental Protocols

Materials

| Material | Supplier | Purity | Notes |

| 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane | (Custom Synthesis or Specialty Supplier) | >98% | Store under inert atmosphere. |

| Methyl Methacrylate (MMA) | Sigma-Aldrich | 99% | Inhibitor removed by passing through a column of basic alumina. |

| Copper(I) Bromide (CuBr) | Sigma-Aldrich | 99.99% | Purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum. |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 99% | Used as received. |

| Anisole | Sigma-Aldrich | Anhydrous, 99.7% | Used as received. |

Protocol for the Synthesis of Poly(methyl methacrylate) using 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane as Initiator

This protocol details the synthesis of a well-defined poly(methyl methacrylate) (PMMA) with a central fluorinated block.

Figure 2: Experimental Workflow. A step-by-step workflow for the ATRP synthesis of PMMA using a bifunctional fluorinated initiator.

Step-by-Step Procedure:

-

Reagent Preparation:

-

In a glovebox or under a stream of inert gas, weigh 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (e.g., 0.1 mmol, 1 eq.), CuBr (e.g., 0.2 mmol, 2 eq.), and PMDETA (e.g., 0.2 mmol, 2 eq.) into a dry Schlenk flask equipped with a magnetic stir bar.

-

Prepare a stock solution of MMA in anisole. For a target degree of polymerization (DP) of 100 per arm, you would use 20 mmol of MMA (200 eq.).

-

-

Reaction Setup:

-

Seal the Schlenk flask and remove it from the glovebox.

-

Perform three freeze-pump-thaw cycles to remove any dissolved oxygen from the flask.

-

Using a gas-tight syringe, inject the degassed MMA/anisole solution into the Schlenk flask.

-

-

Polymerization:

-

Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Stir the reaction mixture vigorously.

-

Periodically, take small aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion and molecular weight evolution by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC), respectively.

-

-

Termination and Purification:

-

After the desired time or monomer conversion is reached, terminate the polymerization by opening the flask to air. The green color of the Cu(II) complex will become more intense.

-

Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (THF).

-

Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol.

-

Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

-

Characterization of the Resulting Polymer

| Technique | Purpose | Expected Outcome |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | A monomodal and narrow molecular weight distribution (Đ < 1.3). Mn should increase linearly with monomer conversion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | To confirm the polymer structure, determine the monomer conversion, and verify the presence of the fluorinated core. | ¹H NMR will show characteristic peaks for PMMA. ¹⁹F NMR will confirm the presence and integrity of the perfluoro-n-hexyl group. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Characteristic absorption bands for the ester group of PMMA and C-F bonds from the initiator fragment. |

Troubleshooting and Key Considerations

-

High Dispersity (Đ > 1.5):

-

Cause: Insufficient deoxygenation, impurities in reagents, or incorrect catalyst-to-initiator ratio.

-

Solution: Ensure rigorous deoxygenation using freeze-pump-thaw cycles. Purify all reagents meticulously. Optimize the catalyst complex concentration.

-

-

Low Initiation Efficiency:

-

Cause: The C-Br bonds in the fluorinated initiator may have different activation energies. The reaction temperature may not be optimal.

-

Solution: Vary the reaction temperature to find the optimal condition for efficient initiation from both bromine atoms. Consider using a more active catalyst system if necessary.

-

-

Incomplete Monomer Conversion:

-

Cause: Catalyst deactivation or reaching equilibrium.

-

Solution: If the polymerization has stalled, the addition of a small amount of a reducing agent (e.g., ascorbic acid in an ARGET ATRP setup) can regenerate the Cu(I) catalyst.

-

Potential Applications in Drug Development and Materials Science

The unique amphiphilic nature of the block copolymers synthesized with 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane opens up a wide range of potential applications:

-

Drug Delivery Micelles: The fluorinated core can form the hydrophobic core of micelles, encapsulating hydrophobic drugs, while the hydrophilic polymer arms provide stability in aqueous environments. The high fluorine content can also be leveraged for ¹⁹F MRI tracking of the drug delivery vehicle.

-

Surface Modifiers: The low surface energy of the fluorinated segment can be used to create coatings with anti-fouling or self-cleaning properties.

-

Advanced Emulsions: The unique properties of the fluorinated block can be used to stabilize emulsions for drug formulations or as templates for creating porous materials.

-

Smart Materials: By choosing responsive monomers for the polymer arms (e.g., temperature or pH-responsive), "smart" materials can be created that change their properties in response to external stimuli.

Conclusion

The use of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane as a bifunctional initiator in ATRP provides a powerful and elegant method for the synthesis of well-defined polymers with a central fluorinated block. This approach offers precise control over molecular weight and architecture, enabling the creation of novel materials with tailored properties for a wide range of applications, particularly in the fields of drug development and advanced materials science. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the potential of this and similar fluorinated initiators in their own work.

References

-

Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 12). 2.11: Living Radical Polymerization- ATRP. Retrieved from [Link]

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 47(10), 3429–3454. [Link]

-

Boyer, C., Corrigan, N. A., & An, Z. (2016). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. Journal of the American Chemical Society, 138(49), 16033–16041. [Link]

-

Chemistry For Everyone. (2023, August 4). What Is Atom Transfer Radical Polymerization (ATRP)? [Video]. YouTube. [Link]

-

Polymer Chemistry. (2023, November 10). Atom Transfer Radical Polymerization | ATRP Living Polymer [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN102268108B - Fluorine-containing acrylic ester ATRP (Atom Transfer Radical Polymerization) micro-molecular initiator and preparation method thereof.

-

O'Reilly, R. K., Joralemon, M. J., Wooley, K. L., & Hawker, C. J. (2015). Block copolymers with stable radical and fluorinated groups by ATRP. MRS Communications, 5(3), 441–446. [Link]

-

Haddleton, D. M., & Ohno, K. (2000). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 25(5), 599–642. [Link]

-

Tang, W., & Matyjaszewski, K. (2007). Mechanism of Halogen Exchange in ATRP. Macromolecules, 40(6), 1858–1863. [Link]

-

Wang, Y., Liu, Y., Zhang, Y., Wang, J., & Li, G. (2021). Direct fluorination as a one-step ATRP initiator immobilization for convenient surface grafting of phenyl ring-containing substrates. Polymer Chemistry, 12(3), 345–353. [Link]

-

Fantin, M., Isse, A. A., & Gennaro, A. (2016). Atom Transfer Radical Polymerization with Different Halides (F, Cl, Br, and I): Is the Process “Living” in the Presence of Fluorinated Initiators?. Macromolecules, 49(24), 9393–9403. [Link]

-

Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Retrieved from [Link]

-

Parkatzidis, K., Rolland, M., Truong, N. P., & Anastasaki, A. (2021). Tailoring polymer dispersity by mixing ATRP initiators. Polymer Chemistry, 12(40), 5776–5783. [Link]

-

Tang, W., & Matyjaszewski, K. (2007). Mechanism of halogen exchange in ATRP. ResearchGate. Retrieved from [Link]

-

Grzeczkowska, K., & Czub, P. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. Materials, 12(18), 2977. [Link]

-

PubChem. (n.d.). 1,2-Dibromo-1,1,2,2-tetrafluoroethane. Retrieved from [Link]

-

Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Retrieved from [Link]

-

Dadashi-Silab, S., & Matyjaszewski, K. (2019). Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates. ACS Macro Letters, 8(9), 1110–1114. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Dibromo-1,1,2-trifluoroethane (CAS 354-04-1). Retrieved from [Link]

-

Matyjaszewski, K. (2024). Future Directions for Atom Transfer Radical Polymerizations. Chemistry of Materials, 36(5), 2008–2021. [Link]

-

PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Block copolymers with stable radical and fluorinated groups by ATRP | MRS Communications | Cambridge Core [cambridge.org]

- 8. m.youtube.com [m.youtube.com]

- 9. CN102268108B - Fluorine-containing acrylic ester ATRP (Atom Transfer Radical Polymerization) micro-molecular initiator and preparation method thereof - Google Patents [patents.google.com]

Troubleshooting & Optimization

avoiding elimination reactions with 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane

FluoroChem Technical Support Center

Subject: Troubleshooting Elimination Side-Reactions with Perfluoroalkylated Dihalides Ticket ID: F-C6F13-Br2-001[1]

Core Directive: The "Acidity" Trap

You are encountering elimination reactions because 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane is not a standard alkyl halide.[1] It is a "ticking time bomb" for E2 elimination due to the massive inductive effect of the perfluorohexyl (

The Mechanism of Failure

In standard alkyl halides, protons are generally non-acidic (

If you use any species with basic character (hydroxide, alkoxides, or even amines) or heat the reaction in polar aprotic solvents, the base will deprotonate

The Golden Rule: To avoid elimination, you must decouple nucleophilicity from basicity.[1] You need "soft" nucleophiles and strictly non-basic conditions.[1]

Troubleshooting Guide

Issue 1: Reaction Yields Vinyl Bromide (Alkene) Instead of Product

Symptom: NMR shows disappearance of the triplet at

-

Switch Nucleophiles: Replace "hard" nucleophiles (e.g.,

, -

Buffer the System: If an amine nucleophile is required, add a mild acid scavenger that is non-nucleophilic (e.g., 2,6-lutidine) or keep the reaction acidic if possible.[1]

Issue 2: Rapid Degradation in DMF or DMSO

Symptom: The starting material degrades into black tar or complex mixtures upon heating, even without strong bases.[1] Root Cause: Solvent-Promoted Elimination. Polar aprotic solvents like DMF and DMSO significantly enhance the basicity of even weak bases (like fluoride or chloride impurities) by solvating cations and leaving anions "naked" and reactive. Corrective Action:

-

Change Solvent: Switch to Acetonitrile (MeCN) or Nitromethane .[1] These are polar enough to dissolve salts but less prone to promoting E2 elimination than DMF.[1]

-

Temperature Control: Perform reactions at 0°C to Room Temperature . Do not reflux.[1] The activation energy for elimination is often higher than for substitution with soft nucleophiles; heating favors entropy (elimination).[1]

Issue 3: Inability to Substitute the Internal Bromide ( )

Symptom: Only the terminal bromide (

-

Accept Regioselectivity: Design your synthesis to target the terminal bromide (

). Substitution at the perfluoro-adjacent carbon is kinetically disfavored against elimination.

Decision Logic & Pathway Visualization

The following diagram illustrates the kinetic competition between the desired Substitution (

Caption: Kinetic competition tree. High basicity or high temperature drives the reaction toward the thermodynamic sink (Alkene).

Validated Protocol: Selective Substitution with Azide

This protocol demonstrates how to install a functional group (Azide) without triggering elimination.[1] This serves as a model for other soft nucleophiles (Thiolates, Cyanides).[1]

Objective: Synthesis of 1-azido-2-bromo-1-(perfluorohexyl)ethane (Substitution of terminal Br).

| Parameter | Specification | Reason |

| Solvent | Acetonitrile (Anhydrous) | Avoids the "super-basicity" effect seen in DMF/DMSO.[1] |

| Nucleophile | Sodium Azide ( | Soft nucleophile, low basicity ( |

| Stoichiometry | 1.1 Equivalents | Excess nucleophile increases rate without increasing pH drastically.[1] |

| Temperature | Low thermal energy prevents crossing the E2 activation barrier.[1] |

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (1.0 mmol, 560 mg) and dissolve in Anhydrous Acetonitrile (10 mL).

-

Cooling: Place the flask in an ice-water bath (

) and stir for 10 minutes. -

Addition: Add Sodium Azide (1.1 mmol, 72 mg) in one portion.

-

Note:

is not fully soluble in MeCN; the reaction will be a suspension. This is beneficial as it limits the concentration of active anion.

-

-

Reaction: Allow the mixture to warm naturally to Room Temperature (

) and stir for 12–18 hours.-

Monitoring: Check via TLC (Hexane/EtOAc) or

NMR.[1] Elimination products often show a distinct shift in the

-

-

Workup: Dilute with Diethyl Ether (30 mL), wash with water (

mL) to remove unreacted azide and salts. Dry organic layer over -

Purification: Concentrate in vacuo (

). If purification is needed, use a short silica plug with 100% Hexanes.[1] Avoid long exposure to silica, which can be slightly acidic/basic and promote decomposition.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (

Q: Why does the reaction turn black when I use DMF? A: DMF decomposes slowly to form dimethylamine (a base) upon heating or long storage. Even trace amounts of amines can catalyze the dehydrobromination of your substrate. The black color is often polymerized elimination byproducts. Always use fresh, high-quality Acetonitrile.

Q: I need to make the amine. Can I react this directly with ammonia?

A: Direct reaction with ammonia will result in elimination.[1] Instead, use the Azide protocol (above) followed by a Staudinger reduction (

References

-

Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Detailed discussion on the inductive effects of perfluoroalkyl groups and the acidity of

-protons). -

Ojima, I. (2009).[1] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.[1] (Strategies for nucleophilic substitution on fluoroalkyl scaffolds).

-

Uneyama, K. (2006).[1] Organofluorine Chemistry. Blackwell Publishing.[1] (Reactivity profiles of perfluoroalkyl halides).

-

PubChem. (n.d.).[1] 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

Sources

Technical Support Center: Interpreting NMR Spectra of Complex Fluoroalkanes

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of complex fluoroalkanes. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by fluorinated molecules in their analytical work. As a Senior Application Scientist, my goal is to provide you with not just procedural guidance, but also the underlying scientific principles to empower your experimental design and interpretation.

The ¹⁹F nucleus is a powerful probe in NMR due to its 100% natural abundance, high gyromagnetic ratio, and exquisite sensitivity to its electronic environment.[1][2] These properties, however, also give rise to complexities in spectral analysis, particularly in molecules with multiple fluorine atoms or complex stereochemistry. This guide is structured to address the most common and challenging issues in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the chemical shift range in ¹⁹F NMR so much larger than in ¹H NMR, and what are the implications?

A1: The vast chemical shift range of ¹⁹F NMR, spanning approximately 800 ppm, is a direct consequence of the electronic environment around the fluorine nucleus.[1] Unlike protons, fluorine has nine electrons, and variations in shielding from these electrons, influenced by the local molecular structure, lead to a much greater spread of resonance frequencies.[3] Electron-donating groups increase shielding, causing upfield shifts (more negative ppm values), while electron-withdrawing groups decrease shielding, resulting in downfield shifts (more positive ppm values).[4]

Causality and Implications:

-

Enhanced Resolution: This wide dispersion is advantageous for resolving signals from structurally similar but distinct fluorine environments, which might overlap in ¹H NMR.

-

Acquisition Challenges: However, this broad range can also pose experimental challenges. It may necessitate a wider spectral width during acquisition, which can lead to lower digital resolution if the number of data points is not sufficiently increased.[1] It can also make simultaneous excitation of all ¹⁹F signals difficult with standard pulses.

Q2: My integrals in ¹⁹F NMR seem inaccurate. What are the common causes and how can I improve quantification?

A2: Accurate integration in ¹⁹F NMR is crucial for determining the relative number of fluorine atoms, but several factors can compromise its reliability.

Common Causes of Inaccurate Integration:

-

Wide Spectral Width: The large chemical shift range can lead to baseline distortions and difficulty in phasing the entire spectrum, both of which significantly affect integration accuracy.[1]

-

Short Relaxation Delays (d1): Fluorine nuclei can have long longitudinal relaxation times (T₁). If the relaxation delay between scans is too short, signals from nuclei with longer T₁ values will not fully relax, leading to attenuated signal intensity and underestimated integrals.

-

Nuclear Overhauser Effect (NOE): During proton decoupling, NOEs can occur between ¹H and ¹⁹F nuclei, altering the populations of spin states and leading to non-quantitative signal intensities.[3]

Protocol for Improved Quantification:

-

Optimize Spectral Width and Resolution: Ensure the spectral width is just large enough to encompass all signals of interest. Increase the number of data points (TD) to maintain good digital resolution.

-

Determine T₁ Values: If accurate quantification is critical, perform a T₁ inversion-recovery experiment to measure the relaxation times of the ¹⁹F signals.

-

Set Appropriate Relaxation Delay: Set the relaxation delay (d1) to at least 5 times the longest T₁ value in your sample to ensure full relaxation.[5]

-

Use Inverse-Gated Decoupling: To suppress NOE effects while still benefiting from proton decoupling, use an inverse-gated decoupling pulse sequence. In this experiment, the decoupler is on only during the acquisition time and off during the relaxation delay.[5]

Q3: I'm observing very complex splitting patterns in my ¹⁹F spectrum. How do I begin to interpret these?

A3: The complexity arises from both homonuclear (¹⁹F-¹⁹F) and heteronuclear (e.g., ¹⁹F-¹H, ¹⁹F-¹³C) couplings. A key difference from proton NMR is that large coupling constants are often observed over multiple bonds (long-range couplings).[1]

Systematic Interpretation Workflow:

-

Identify ¹H Couplings: Acquire a ¹⁹F{¹H} decoupled spectrum. The remaining couplings will be due to other fluorine atoms or other heteronuclei (like ³¹P). Comparing this to the coupled spectrum will reveal the couplings to protons.

-

Analyze Homonuclear Couplings: ¹⁹F-¹⁹F coupling constants are typically much larger than ¹⁹F-¹H couplings.[1] Geminal (²JFF) couplings can be as large as 250-300 Hz.[1]

-

Utilize 2D NMR: For complex molecules, 1D spectra are often insufficient. Two-dimensional NMR experiments are invaluable for deconvoluting these complex coupling networks.

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates ¹H and ¹⁹F nuclei that are coupled to each other, helping to identify which protons are near which fluorine atoms.

-

¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This reveals which fluorine atoms are coupled to each other.

-

¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range couplings between ¹⁹F and ¹³C, which is crucial for piecing together the carbon skeleton.[1]

-

Part 2: Troubleshooting Guides

Issue 1: Poor Signal-to-Noise or Broad Lineshapes

Symptoms: Your ¹⁹F signals are weak, broad, or both, making interpretation difficult.

Possible Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Poor Shimming | An inhomogeneous magnetic field across the sample volume is a common cause of broad lines. | 1. Ensure proper sample positioning in the coil. 2. Perform automated shimming on the ¹⁹F channel if available. If not, shim on the lock signal, but be aware that the optimal shims may differ slightly. |

| Chemical Exchange | The molecule may be undergoing conformational changes or chemical exchange on the NMR timescale, leading to line broadening.[3] | 1. Acquire spectra at different temperatures. Lowering the temperature may slow the exchange process and sharpen the signals (if you enter the slow-exchange regime). |

| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. | 1. Ensure high-purity solvents and glassware. 2. Consider passing the sample through a small plug of Chelex resin to remove metal contaminants. |

| Unresolved Couplings | A multitude of small, unresolved couplings can manifest as a broad signal. | 1. Acquire a proton-decoupled spectrum to see if the lines sharpen. 2. Consider acquiring a ¹³C-decoupled spectrum if couplings to carbon are suspected.[6] |

Issue 2: Extraneous or Unexpected Peaks in the Spectrum

Symptoms: You observe small peaks that do not seem to correspond to your target molecule or expected impurities.

Possible Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| ¹³C Satellites | Coupling between ¹⁹F and the naturally abundant ¹³C isotope (1.1%) can give rise to small satellite peaks symmetrically flanking the main ¹⁹F signal. The spacing of these satellites corresponds to the ¹JFC coupling constant.[7] | 1. Confirm that the peaks are of ~0.55% intensity of the main peak. 2. The distance between the satellite and the main peak (in Hz) is the ¹JFC coupling constant. 3. These are a normal feature and confirm the F-C bond. |

| Spinning Sidebands | If the sample is being spun, imperfections in the magnetic field can cause sidebands to appear at frequencies equal to the spinning rate on either side of a large peak. | 1. Acquire the spectrum without spinning. If the peaks disappear, they were spinning sidebands.[7] 2. Alternatively, change the spinning rate; the position of the sidebands will change accordingly. |

| Impurity from Reference Compound | If an internal reference is used, it may contain fluorinated impurities. | 1. Run a spectrum of the reference compound alone to check for purity. |

| Background Signal from Probe | Some NMR probes contain fluorinated materials (e.g., Teflon) that can give rise to broad background signals, especially with long acquisition times. | 1. Acquire a spectrum of the NMR solvent alone. If the signal is present, it is likely from the probe. These signals are often very broad and can sometimes be subtracted out during processing. |

Issue 3: Difficulty in Assigning Resonances in a Complex Fluoroalkane

Symptoms: You have a clean spectrum with multiple ¹⁹F signals, but you are unable to definitively assign them to specific positions in your molecule.

Advanced Methodologies for Structural Assignment:

-

Computational NMR Prediction:

-

Why it works: Quantum mechanical calculations (DFT) can predict ¹⁹F chemical shifts with increasing accuracy.[8][9] This is particularly useful for distinguishing between isomers.

-

Protocol:

-

Generate low-energy conformers of your proposed structures using a molecular mechanics force field.

-

Perform geometry optimization and NMR chemical shift calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Compare the calculated chemical shifts to your experimental data. The structure with the best correlation is the most likely candidate.

-

-

-

Selective 1D NOE Experiments:

-

Why it works: The Nuclear Overhauser Effect (NOE) arises from through-space dipolar interactions. Observing an NOE between a ¹⁹F nucleus and a specific ¹H nucleus can provide definitive proof of their spatial proximity, aiding in stereochemical assignments.[3]

-

Protocol:

-

Acquire a standard ¹H spectrum and assign the proton resonances.

-

Run a 1D ¹⁹F{¹H} NOE experiment (e.g., DPFGSE-NOE).

-

Selectively irradiate a well-resolved proton signal and observe which ¹⁹F signals show an enhancement.

-

-

-

Advanced 2D NMR Techniques:

-

Why it works: A combination of 2D experiments can build a complete picture of the molecule's connectivity.[10][11]

-

Experimental Workflow Diagram:

Caption: Workflow for 2D NMR-based structure elucidation of fluoroalkanes.

-

Part 3: Data Reference Tables

Table 1: Typical ¹⁹F Chemical Shift Ranges for Common Fluoroalkane Moieties

Referenced to CFCl₃ at 0 ppm. Note that shifts can be highly sensitive to substitution and solvent.[12][13]

| Functional Group | Chemical Shift Range (ppm) |

| -CF₃ | -50 to -70 |

| -CF₂- (aliphatic) | -90 to -140 |

| -CHF- (aliphatic) | -140 to -220 |

| -CH₂F | -200 to -220 |

| Ar-F (Fluorobenzene) | -100 to -120 |

| Ar-CF₃ | -60 to -65 |

| F-C=O (Acyl Fluorides) | +20 to -70 |

Table 2: Representative ¹⁹F Coupling Constants (J)

These values are approximate and can vary significantly with geometry and substitution.[1]

| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |

| ²JHF (geminal) | 2 | 40 - 80 | Highly dependent on geometry. |

| ³JHF (vicinal) | 3 | 0 - 30 | Follows a Karplus-type relationship with dihedral angle. |

| ²JFF (geminal) | 2 | 150 - 350 | Very large and structurally informative. |

| ³JFF (vicinal) | 3 | 0 - 20 | Can be through-space or through-bond. |

| ⁴JFF (long-range) | 4 | 0 - 30 | Often larger than ³JFF, especially in rigid or unsaturated systems. |

| ¹JCF | 1 | 160 - 350 | Directly bonded carbon-fluorine coupling. |

| ²JCF | 2 | 15 - 40 | Geminal carbon-fluorine coupling. |

This technical guide provides a starting point for navigating the complexities of fluoroalkane NMR. The key to successful interpretation lies in a systematic approach, combining 1D and 2D techniques, and leveraging computational methods when necessary. Remember that every spectrum is a puzzle, and these tools are designed to help you piece it together.

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Chaykovskaya, M. et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. [Link]

-

Dalvit, C. et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

-

The Journal of Organic Chemistry. 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. [Link]

-

Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

National Institutes of Health. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

-

Gerig, J.T. Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]

-

Weizmann Institute of Science. 19Flourine NMR. [Link]

-

National Institutes of Health. New Frontiers and Developing Applications in 19F NMR. [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

ResearchGate. 13 questions with answers in FLUORINE-19 NMR. [Link]

-

NMR Wiki. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Royal Society of Chemistry. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

-

SciSpace. A beginner's guide to 19F NMR and its role in drug screening. [Link]

-

University of Ottawa NMR Facility Blog. PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. jeolusa.com [jeolusa.com]

- 7. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 8. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 13. 19F [nmr.chem.ucsb.edu]

Technical Support Center: Mass Spectrometry of Brominated Fluorocarbons (BFCs)

Welcome to the Advanced Mass Spectrometry Support Hub. Ticket ID: BFC-FRAG-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Brominated fluorocarbons (BFCs), including Halons and perfluoroalkyl bromides, present unique challenges in mass spectrometry due to the dichotomy of their bond strengths: the carbon-fluorine (C-F) bond is among the strongest in organic chemistry (~485 kJ/mol), while the carbon-bromine (C-Br) bond is exceptionally weak (~276 kJ/mol).

This guide addresses the three most common user tickets: missing molecular ions, ambiguous isotope patterns, and complex low-mass fragmentation.

Module 1: The "Phantom" Molecular Ion

User Question:

"I am running a standard EI-MS (70 eV) on a synthesized perfluoroalkyl bromide, but I cannot find the molecular ion (

Technical Diagnosis:

Your synthesis is likely correct. The issue is thermal and electronic instability .

In Electron Ionization (EI), the energy imparted (70 eV) far exceeds the dissociation energy of the C-Br bond. Consequently, the molecular ion (

The "Smoking Gun" Signal:

What you are likely seeing is the

-

Verification: Check if your observed high-mass doublet is exactly 79 and 81 amu lower than your expected molecular weight.

-

Mechanism:

Corrective Protocol: Source Temperature Optimization To preserve the molecular ion, you must reduce the thermal energy in the source.

-

Standard Setting: Most sources default to 230°C–250°C.

-

Optimization Step: Lower the source temperature in 20°C increments, down to approximately 150°C (or 20°C above the analyte's boiling point).

-

Result: This reduces thermal degradation, often rendering a visible (albeit small)

peak.

Pro Tip: If EI continues to fail, switch to Chemical Ionization (CI) using Methane or Isobutane. The softer ionization mechanism transfers a proton or adduct rather than stripping an electron, preserving the C-Br bond.

Module 2: Isotope Pattern Recognition